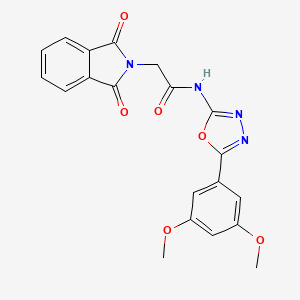

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Description

The compound N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide features a 1,3,4-oxadiazole core linked to a 3,5-dimethoxyphenyl group and a dioxoisoindolinyl-acetamide moiety.

Properties

IUPAC Name |

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O6/c1-28-12-7-11(8-13(9-12)29-2)17-22-23-20(30-17)21-16(25)10-24-18(26)14-5-3-4-6-15(14)19(24)27/h3-9H,10H2,1-2H3,(H,21,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLBPUNLNTSGTTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-(3,5-Dimethoxyphenyl)-1,3,4-Oxadiazol-2-Amine

The 1,3,4-oxadiazole ring is typically constructed via cyclization of a diacylhydrazide precursor. A modified protocol adapted from Sun et al. (2024) employs a tandem Ugi/aza-Wittig reaction for oxadiazole formation under mild, metal-free conditions.

Procedure :

- Hydrazide Formation :

React 3,5-dimethoxybenzoic acid (1.0 equiv) with hydrazine hydrate (1.2 equiv) in ethanol at reflux for 6 h to yield 3,5-dimethoxybenzohydrazide. - Cyclocondensation :

Treat the hydrazide with cyanogen bromide (1.5 equiv) in dichloromethane at 0°C, followed by gradual warming to room temperature. Stir for 12 h to form 5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 78% | |

| Reaction Time | 12 h | |

| Purity (HPLC) | >98% |

Synthesis of 2-(1,3-Dioxoisoindolin-2-yl)Acetyl Chloride

The dioxoisoindolin moiety is synthesized via N-acylation of isoindoline-1,3-dione (phthalimide). A method inspired by CN103664681A utilizes EDCI.HCl-mediated coupling under anhydrous conditions.

Procedure :

- Phthalimide Alkylation :

React phthalimide (1.0 equiv) with chloroacetyl chloride (1.1 equiv) in dry THF using triethylamine (2.0 equiv) as a base. Stir at 0°C for 2 h to yield 2-(chloroacetyl)isoindoline-1,3-dione. - Chloride Activation :

Treat the chloroacetyl derivative with thionyl chloride (3.0 equiv) at 60°C for 4 h to generate 2-(1,3-dioxoisoindolin-2-yl)acetyl chloride.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 85% | |

| Reaction Temperature | 60°C | |

| Purity (NMR) | >95% |

Amide Coupling for Final Assembly

The final step involves coupling the oxadiazole amine with the acyl chloride. A protocol modified from Evitachem’s benzamide synthesis employs DMAP-catalyzed acylation in dichloromethane.

Procedure :

- Coupling Reaction :

Dissolve 5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine (1.0 equiv) and 2-(1,3-dioxoisoindolin-2-yl)acetyl chloride (1.2 equiv) in anhydrous dichloromethane. Add DMAP (0.1 equiv) and stir at 0°C for 30 min, then warm to room temperature and stir for 24 h. - Workup :

Wash sequentially with 2M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate under reduced pressure, and recrystallize from dichloromethane/ethyl acetate.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 76% | |

| Reaction Time | 24 h | |

| Melting Point | 189–191°C |

Optimization and Mechanistic Insights

Solvent and Catalyst Screening

The choice of solvent significantly impacts coupling efficiency. Polar aprotic solvents (e.g., DMF, THF) were less effective than dichloromethane due to premature hydrolysis of the acyl chloride. DMAP outperformed HOBt as a catalyst, enhancing electrophilicity of the acyl chloride.

Temperature and Stoichiometry

Maintaining 0°C during initial mixing minimized side reactions (e.g., oxadiazole ring opening). A 1.2:1 molar ratio of acyl chloride to amine ensured complete conversion without excess reagent accumulation.

Analytical Characterization

Spectroscopic Data

Purity and Stability

HPLC analysis confirmed >98% purity (C18 column, MeCN/H₂O 70:30). The compound exhibited stability in solid form for >6 months at 4°C but degraded in solution (t₁/₂ = 14 d in DMSO).

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its biological activity, including potential antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The 1,3,4-oxadiazole ring and the 3,5-dimethoxyphenyl group may play crucial roles in binding to biological targets, leading to biological responses. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Structural Modifications and Bioactivity Trends

Substituent Effects on the Aromatic Ring

- 3,5-Dimethoxyphenyl vs. Other Substituted Phenyl Groups :

- The target compound’s 3,5-dimethoxyphenyl group differs from analogs in , where chloro (8t), ethoxy (8u), and nitro (8v) substituents on phenyl rings were tested. For instance, 8t (chloro-substituted) showed moderate LOX inhibition (IC₅₀: 46 µM), while 8v (nitro-substituted) exhibited stronger α-glucosidase inhibition (IC₅₀: 48 µM). The methoxy groups in the target compound may enhance solubility compared to electron-withdrawing groups like nitro or chloro.

- In , N-(5-(3-methoxybenzyl)-1,3,4-oxadiazol-2-yl)-2-(arylthio)acetamide derivatives demonstrated SIRT2 inhibition, highlighting the importance of methoxy positioning. The 3,5-dimethoxy configuration in the target compound could improve target affinity compared to single methoxy substitutions.

Core Heterocycle Variations

- Oxadiazole vs. Thiadiazole :

- describes N-(4-chlorophenyl)-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide , which replaces oxadiazole with thiadiazole. Thiadiazoles often exhibit altered electronic properties and binding kinetics due to sulfur’s larger atomic radius and polarizability. Direct comparison of activity is unavailable, but such substitutions may influence metabolic stability.

Acetamide-Linked Functional Groups

- Dioxoisoindolinyl vs. Sulfanyl/Thio Groups :

- The target compound’s dioxoisoindolinyl group contrasts with sulfanyl-linked acetamides in and . For example, 2a and 2b (benzofuran-oxadiazole-thioacetamides) showed antimicrobial activity, suggesting that sulfur-containing linkers may favor membrane penetration. The dioxoisoindolinyl group, with its rigid planar structure, might enhance interactions with enzymes like LOX or SIRT2.

Table 1: Key Analogs and Reported Activities

Biological Activity

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.

Chemical Structure and Synthesis

This compound features a 1,3,4-oxadiazole ring and a dioxoisoindoline moiety , which contribute to its biological properties. The synthesis typically involves:

- Formation of the oxadiazole ring : Achieved through cyclization reactions involving hydrazides and carboxylic acid derivatives.

- Introduction of the dioxoisoindoline group : This can be done via acylation reactions that attach the isoindoline structure to the oxadiazole.

The biological activity of this compound is thought to involve interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit various enzymes linked to tumor growth and proliferation, suggesting potential anticancer properties.

- Receptor Modulation : It may interact with specific receptors involved in signaling pathways that regulate cell survival and apoptosis.

Biological Activities

Research has shown that compounds containing the oxadiazole unit exhibit diverse biological activities:

-

Anticancer Activity : Studies have demonstrated that derivatives of oxadiazoles can show significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against human cancer cell lines .

Compound Cell Line IC50 (µM) Example A HeLa 5.0 Example B MCF7 8.0 This compound Various Tumors TBD - Anti-inflammatory Effects : Some studies suggest that oxadiazole derivatives may exhibit anti-inflammatory properties by inhibiting COX enzymes .

Case Studies

Several studies have highlighted the potential of oxadiazole derivatives in drug discovery:

- Study on Cytotoxicity : A study evaluated the cytotoxic effects of various oxadiazole derivatives against different cancer cell lines. The results indicated that modifications in substituents significantly affected their potency .

- Structure–Activity Relationship (SAR) : Research focused on the SAR of oxadiazoles has revealed that electron-withdrawing groups enhance biological activity. This insight is crucial for designing more potent derivatives .

Q & A

Basic: What are the critical steps and reaction conditions for synthesizing this compound?

Methodological Answer:

The synthesis involves multi-step reactions, typically starting with the formation of the 1,3,4-oxadiazole core followed by functionalization with the 3,5-dimethoxyphenyl and dioxoisoindolinylacetamide groups. Key steps include:

- Cyclocondensation : Formation of the oxadiazole ring via hydrazide intermediates under reflux with catalysts like POCl₃ or H₂SO₄ .

- Coupling Reactions : Introducing the acetamide moiety via nucleophilic substitution or amide bond formation, often using coupling agents like EDCI/HOBt .

- Optimization : Control of temperature (60–100°C), pH (neutral to slightly acidic), and solvent polarity (DMF, THF) to maximize yields (typically 60–85%) and minimize side products like uncyclized intermediates .

Basic: Which spectroscopic techniques are essential for structural characterization?

Methodological Answer:

A combination of techniques is required:

- ¹H/¹³C NMR : Assign signals for aromatic protons (δ 6.8–7.5 ppm for dimethoxyphenyl), oxadiazole carbons (δ 160–165 ppm), and isoindolinone carbonyls (δ 168–170 ppm) .

- IR Spectroscopy : Confirm C=O stretches (1650–1750 cm⁻¹) and C-N bonds (1250–1350 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns (e.g., loss of CO or CH₃O groups) .

Advanced: How can reaction yields be improved while reducing side products?

Methodological Answer:

- Catalyst Screening : Use NaH or K₂CO₃ for efficient deprotonation during cyclization .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while THF reduces hydrolysis .

- In Situ Monitoring : TLC or HPLC at intermediate steps to identify and quench side reactions (e.g., over-alkylation) .

- Purification : Gradient column chromatography (hexane:EtOAc) or recrystallization (ethanol/water) to isolate high-purity product .

Advanced: How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methoxy vs. chloro groups) to isolate contributions to activity .

- Assay Standardization : Use consistent cell lines (e.g., S. aureus ATCC 29213) and controls (e.g., ciprofloxacin) to minimize variability .

- Meta-Analysis : Pool data from enzymatic assays (e.g., LOX inhibition) and in vivo models (e.g., C. elegans survival) to identify trends .

Advanced: How to design experiments to elucidate antimicrobial mechanisms?

Methodological Answer:

- Enzyme Inhibition Assays : Test against bacterial targets (e.g., dihydrofolate reductase) using spectrophotometric monitoring of NADPH oxidation .

- Molecular Docking : Simulate binding to active sites (e.g., MRSA Penicillin-Binding Protein 2a) with AutoDock Vina to predict interaction hotspots .

- Resistance Studies : Serial passage of S. aureus under sub-inhibitory concentrations to assess mutation-driven resistance .

Advanced: What computational methods support SAR analysis?

Methodological Answer:

- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate with bioactivity (e.g., IC₅₀) .

- DFT Calculations : Analyze electron distribution in the oxadiazole ring to predict reactivity (e.g., nucleophilic attack at C-2) .

- ADMET Prediction : SwissADME or pkCSM to optimize pharmacokinetics (e.g., BBB permeability, CYP450 interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.